Fabesetron Fabesetron Fabesetron is an organic heterotricyclic compound that is 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10. It is a dual 5-HT3 and 5-HT4 receptors antagonist whose clinical development was terminated in phase II. It was being developed for the treatment of chemotherapy-induced emesis and irritable bowel syndrome. It has a role as an antiemetic and a serotonergic antagonist. It is a member of imidazoles and an organic heterotricyclic compound.
Brand Name: Vulcanchem
CAS No.: 129300-27-2
VCID: VC0150760
InChI: InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1
SMILES: CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

Fabesetron

CAS No.: 129300-27-2

Main Products

VCID: VC0150760

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

Fabesetron - 129300-27-2

CAS No. 129300-27-2
Product Name Fabesetron
Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name (7R)-10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one
Standard InChI InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20)/t13-/m1/s1
Standard InChIKey AEKQMJRJRAHOAP-CYBMUJFWSA-N
Isomeric SMILES CC1=C2CC[C@@H](C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
SMILES CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
Canonical SMILES CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C
Description Fabesetron is an organic heterotricyclic compound that is 8,9-dihydropyrido[1,2-a]indol-6(7H)-one substituted by a (5-methyl-1H-imidazol-4-yl)methyl group at position 7R and a methyl group at position 10. It is a dual 5-HT3 and 5-HT4 receptors antagonist whose clinical development was terminated in phase II. It was being developed for the treatment of chemotherapy-induced emesis and irritable bowel syndrome. It has a role as an antiemetic and a serotonergic antagonist. It is a member of imidazoles and an organic heterotricyclic compound.
Synonyms 8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one
FK 1052
FK 1052, (+)-isomer
FK 1052, (-)-isomer
FK 1052, hydrochloride
FK 1052, hydrochloride, (+)-isomer
FK-1052
FK1052
PubChem Compound 208947
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator